molecular formula C19H37NO10 B3133511 Boc-NH-PEG6-CH2COOH CAS No. 391684-36-9

Boc-NH-PEG6-CH2COOH

Cat. No.: B3133511
CAS No.: 391684-36-9
M. Wt: 439.5 g/mol
InChI Key: ZKCDWMFMVAYYED-UHFFFAOYSA-N
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Description

This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of therapeutic agents designed to degrade specific proteins within cells.

Scientific Research Applications

Boc-NH-PEG6-CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other PEGylated compounds.

    Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.

    Medicine: Contributes to the design of novel therapeutic agents for the treatment of diseases by targeting specific proteins for degradation.

    Industry: Employed in the production of advanced materials and drug delivery systems

Mechanism of Action

Target of Action

Boc-NH-PEG6-CH2COOH, also known as t-Boc-N-amido-PEG6-CH2CO2H, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation . This selective degradation of target proteins is the primary mode of action of PROTACs .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, transcription, and DNA repair .

Pharmacokinetics

As a protac linker, it is designed to enhance the solubility and bioavailability of protacs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific PROTACs synthesized using this linker.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes regulated by these proteins, potentially providing a therapeutic effect .

Action Environment

The action of this compound, like other PROTAC linkers, is influenced by various environmental factors within cells. These factors include the presence and concentration of the target protein and E3 ubiquitin ligase, the pH of the cellular environment, and the presence of other interacting proteins . These factors can influence the compound’s action, efficacy, and stability.

Future Directions

Boc-NH-PEG6-CH2COOH has potential applications in the field of targeted protein degradation . It can be used for the synthesis of PROTACs, which are promising tools for the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

Boc-NH-PEG6-CH2COOH plays a crucial role in biochemical reactions as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The polyethylene glycol (PEG) linker in this compound enhances the solubility of the PROTACs in biological applications . The compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating the ubiquitination and subsequent proteasomal degradation of the target proteins .

Cellular Effects

This compound influences various cellular processes through its role in PROTACs. By promoting the degradation of specific target proteins, PROTACs can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. The PEG linker in this compound ensures efficient cellular uptake and distribution of the PROTACs, enhancing their therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a linker in PROTACs. The compound facilitates the binding of the PROTAC to both the E3 ubiquitin ligase and the target protein . This binding promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG linker in this compound ensures the proper spatial orientation of the ligands, enabling efficient ubiquitination and degradation of the target protein .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ubiquitin ligases, which play a crucial role in the ubiquitination process. The PEG linker in this compound enhances the solubility and bioavailability of the PROTACs, facilitating their interaction with the ubiquitin-proteasome system . This interaction leads to the selective degradation of target proteins, modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its PEG linker. The hydrophilic nature of the PEG linker enhances the solubility of the compound, allowing efficient cellular uptake and distribution . This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. This property is crucial for the targeted degradation of proteins in specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization due to its PEG linker. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its activity and function, as it ensures the efficient degradation of target proteins within the desired cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG6-CH2COOH typically involves the reaction of polyethylene glycol (PEG) with a Boc-protected amine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct structure of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield. Quality control measures are implemented to maintain consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG6-CH2COOH undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Acidic Conditions: For deprotection of the Boc group, acids such as trifluoroacetic acid (TFA) are commonly used.

    Organic Solvents: Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are often used in the synthesis and reactions involving this compound.

Major Products Formed

The major products formed from the reactions of this compound include various PEGylated compounds and intermediates used in the synthesis of PROTACs .

Comparison with Similar Compounds

Similar Compounds

  • Boc-NH-PEG5-CH2COOH
  • Boc-NH-PEG4-CH2COOH
  • t-Boc-N-amido-dPEG8-acetic Acid

Uniqueness

Boc-NH-PEG6-CH2COOH is unique due to its specific PEG chain length (six ethylene glycol units), which provides optimal solubility and flexibility for its use in PROTAC synthesis. This compound offers a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug development and material science .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCDWMFMVAYYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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